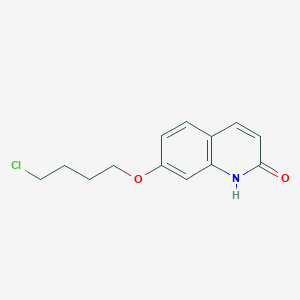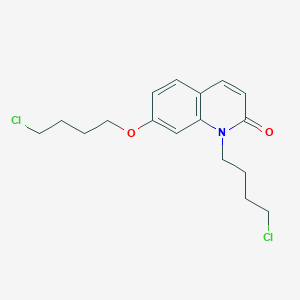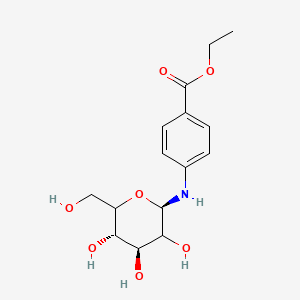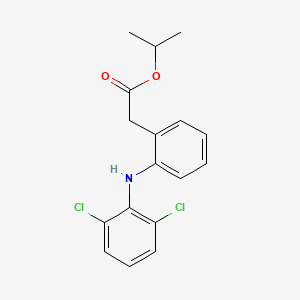
双氯芬酸异丙酯
描述
科学研究应用
Diclofenac isopropyl ester has several scientific research applications:
作用机制
Target of Action
Diclofenac isopropyl ester primarily targets cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
Diclofenac inhibits COX-1 and COX-2, the enzymes responsible for the production of prostaglandin G2, which is the precursor to other PGs . This inhibition of COX enzymes is the common mechanism linking each effect of diclofenac .
Biochemical Pathways
The inhibition of COX enzymes by diclofenac leads to a decrease in the production of PGs . This results in reduced inflammation and pain signaling, as PGs play a significant role in these processes .
Pharmacokinetics
When given orally, the absorption of diclofenac is rapid and complete . Diclofenac binds extensively to plasma albumin . The area under the plasma concentration-time curve (AUC) of diclofenac is proportional to the dose .
Result of Action
The molecular and cellular effects of diclofenac’s action include a decrease in inflammation and pain signaling due to the reduced production of PGs . This results in relief from the signs and symptoms of conditions like osteoarthritis and rheumatoid arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of diclofenac. For instance, diclofenac is widely detected in European surface waters, especially downstream from Wastewater Treatment Plants (WWTPs) . Therefore, the presence of diclofenac in the environment can lead to long-term exposure of aquatic organisms to this drug .
生化分析
Biochemical Properties
Diclofenac Isopropyl Ester, like its parent compound Diclofenac, is believed to exert its effects through interactions with various enzymes and proteins. The primary mechanism of action of Diclofenac involves the inhibition of the enzyme cyclooxygenase (COX), disrupting the synthesis of prostaglandins, which are key mediators of inflammation and pain
Cellular Effects
The cellular effects of Diclofenac Isopropyl Ester are likely to be similar to those of Diclofenac, given their structural similarity. Diclofenac’s interaction with cell membranes can affect their physicochemical properties, potentially leading to various side effects . It’s reasonable to hypothesize that Diclofenac Isopropyl Ester may have similar influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Diclofenac Isopropyl Ester is not fully understood. Given its structural similarity to Diclofenac, it’s likely that it shares a similar mechanism of action. Diclofenac works by inhibiting the activity of the enzyme cyclooxygenase (COX) to disrupt prostaglandin synthesis . It’s plausible that Diclofenac Isopropyl Ester may exert its effects at the molecular level through similar interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Studies on Diclofenac have shown that its effects can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Diclofenac is known to be extensively metabolized mainly by oxidative pathways followed by glucuronide conjugation . It’s plausible that Diclofenac Isopropyl Ester may be involved in similar metabolic pathways.
准备方法
The synthesis of diclofenac isopropyl ester involves several chemical transformations. One common method includes the esterification of diclofenac with isopropanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
Diclofenac isopropyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., methanol, ethanol), and controlled temperatures to ensure desired product formation .
相似化合物的比较
Diclofenac isopropyl ester can be compared with other diclofenac derivatives and similar NSAIDs:
Diclofenac sodium: A commonly used form of diclofenac with similar anti-inflammatory and analgesic properties.
Diclofenac potassium: Known for its faster absorption and rapid onset of pain relief.
Ibuprofen: Another widely used NSAID with similar mechanisms of action but different pharmacokinetic properties.
Naproxen: An NSAID with a longer half-life, providing prolonged pain relief.
属性
IUPAC Name |
propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)22-16(21)10-12-6-3-4-9-15(12)20-17-13(18)7-5-8-14(17)19/h3-9,11,20H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHUQACYEOZUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


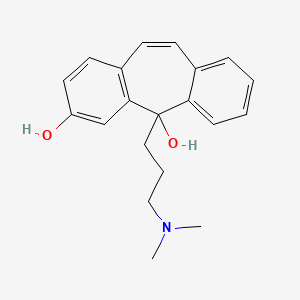

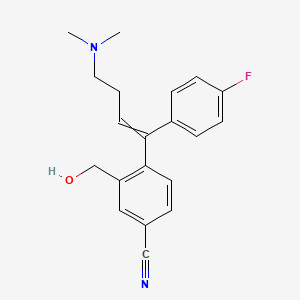
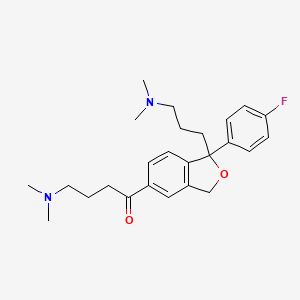
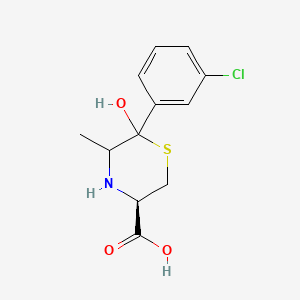
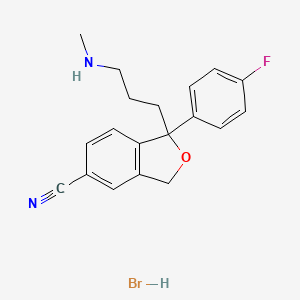
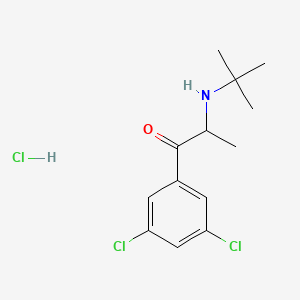
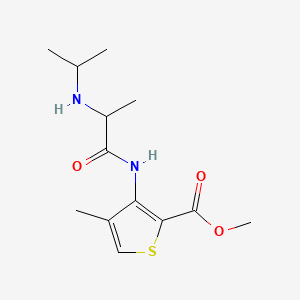
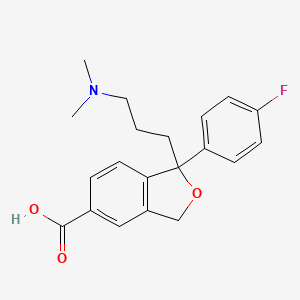

![[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium](/img/structure/B602198.png)
